L-Glutamine-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

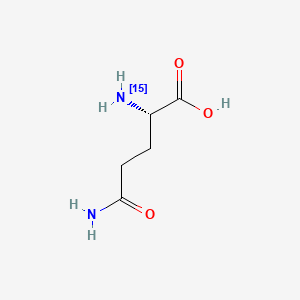

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-(15N)azanyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-OGWWSMAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472740 | |

| Record name | L-(N~2~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80143-57-3 | |

| Record name | Glutamine 2-N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080143573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(N~2~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 2-N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905V50H511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Glutamine-¹⁵N in Metabolic Research: A Technical Guide

Introduction

L-Glutamine is the most abundant non-essential amino acid in the human body, playing a central role in a multitude of metabolic processes.[1][2][3] It serves as a primary nitrogen and carbon source for the synthesis of other amino acids, nucleotides, and antioxidants, and is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[4][5][6] In metabolic research, understanding the flow, or "flux," of molecules through these intricate pathways is crucial. Stable isotope tracing, using non-radioactive isotopes like ¹⁵N, provides a powerful method to track the metabolic fate of specific atoms within a biological system.[7] L-Glutamine labeled with ¹⁵N (L-Glutamine-¹⁵N) has become an indispensable tool for researchers, particularly in the fields of cancer metabolism, neuroscience, and drug development, to quantitatively trace the pathways of nitrogen metabolism.[7][8][9]

This guide provides an in-depth overview of the core applications of L-Glutamine-¹⁵N in metabolic research, detailing experimental methodologies, presenting quantitative data, and visualizing key metabolic pathways and workflows.

Core Applications of L-Glutamine-¹⁵N

L-Glutamine-¹⁵N is used as a tracer to elucidate the complex network of nitrogen-carrying reactions. By introducing ¹⁵N-labeled glutamine into a biological system (cell culture or in vivo), researchers can track the incorporation of the heavy nitrogen isotope into various downstream metabolites using mass spectrometry.

1. Tracing Nitrogen Flux into Biosynthetic Pathways

Glutamine is a primary nitrogen donor for the synthesis of numerous essential biomolecules.[5] L-Glutamine-¹⁵N allows for the direct measurement of nitrogen contribution to these pathways.

-

Nucleotide Synthesis: Rapidly proliferating cells, especially cancer cells, have a high demand for nucleotides (the building blocks of DNA and RNA).[1] Glutamine provides essential nitrogen atoms for the de novo synthesis of both purine and pyrimidine rings.[1][5] Studies using L-Glutamine-¹⁵N have quantified the flux of glutamine-derived nitrogen into nucleosides and nucleobases, confirming its critical role in sustaining cell proliferation.[1]

-

Amino Acid Synthesis: The nitrogen from glutamine can be transferred to other carbon skeletons to form new non-essential amino acids. Through the action of aminotransferases, the ¹⁵N label can be traced into glutamate, aspartate, alanine, and proline, revealing the intricate pathways of nitrogen transfer and amino acid interconversion.[10][11][12]

-

Redox Homeostasis: Glutamine-derived glutamate is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress.[4] L-Glutamine-¹⁵N tracing can help quantify the role of glutamine in maintaining cellular redox balance.[4][6]

2. Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of reactions within a metabolic network. By using tracers like L-Glutamine-¹⁵N, often in combination with ¹³C-labeled substrates (e.g., ¹³C-glucose), researchers can build comprehensive models of cellular metabolism.[7][8] This dual-labeling approach allows for the simultaneous tracing of carbon and nitrogen flow, providing a more complete picture of metabolic activities and identifying key nodes in the network, such as establishing glutamate as a central hub for nitrogen metabolism.[7][8]

3. Cancer Metabolism Research

A hallmark of many cancer cells is their dependence on glutamine, a phenomenon termed "glutamine addiction".[1][6][13] These cells use glutamine not only for nitrogen but also as a carbon source to replenish the TCA cycle (anaplerosis), a process vital for energy production and providing biosynthetic precursors.[6][14] L-Glutamine-¹⁵N is extensively used to:

-

Investigate the reprogramming of glutamine metabolism driven by oncogenes like KRAS and c-Myc.[13][14]

-

Quantify the contribution of glutamine to nucleotide biosynthesis required for rapid tumor growth.[14]

-

Evaluate the efficacy of drugs that target glutamine metabolism, using ¹⁵N incorporation as a biomarker for enzyme inhibition.[4][15]

4. Neuroscience Research

In the brain, glutamine is a key precursor to the neurotransmitters glutamate (excitatory) and GABA (inhibitory).[10] The "glutamate-glutamine cycle" between neurons and glial cells is fundamental for normal brain function. L-Glutamine-¹⁵N has been used in synaptosomes and neuronal cultures to trace the synthesis pathways of these neurotransmitters and understand how nitrogen metabolism is regulated within different neural compartments.[10][12]

Quantitative Data Presentation

The data from L-Glutamine-¹⁵N tracing experiments are typically presented as the percentage or fraction of a given metabolite pool that has incorporated the ¹⁵N label. This provides a quantitative measure of the contribution of glutamine to the synthesis of that metabolite over time.

Table 1: Example of ¹⁵N Enrichment in Amino Acids from [α-¹⁵N]Glutamine

This table summarizes the distribution of ¹⁵N from labeled glutamine into other amino acids in human hepatoma (Hep G2) cells after 144 hours of incubation. The data shows that glutamine is rapidly converted to glutamate, and its nitrogen is subsequently incorporated primarily into alanine and proline.

| Metabolite | ¹⁵N Distribution (%) | ¹⁵N Enrichment (%) |

| Alanine | 50% | 44% |

| Proline | 28% | 41% |

| Glutamate | 21% | - |

| (Data synthesized from a study on human hepatoma cells)[11] |

Table 2: Fractional Labeling of Nucleotide Precursors from [Amide-¹⁵N]Glutamine

This table shows the fraction of key pyrimidine biosynthesis intermediates that are labeled with ¹⁵N after 8 hours of culture with amide-labeled ¹⁵N-glutamine in MCF-7 breast cancer cells under normal oxygen conditions (normoxia).

| Metabolite | ¹⁵N-Labeled Fraction (%) |

| Dihydroorotate | ~55% |

| Orotate | ~50% |

| UMP | ~45% |

| (Data estimated from graphical representations in a study on MCF-7 and HeLa cells)[16] |

Experimental Protocols

The following sections describe a generalized protocol for a cell culture-based L-Glutamine-¹⁵N tracing experiment followed by analysis using mass spectrometry.

1. Cell Culture Isotope Labeling Protocol

This protocol outlines the key steps for labeling cultured cells with L-Glutamine-¹⁵N to trace its metabolic fate.

-

Materials:

-

Glutamine-free cell culture medium (e.g., RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glutamine

-

L-Glutamine-¹⁵N (e.g., L-Glutamine (amide-¹⁵N))

-

Cell line of interest (e.g., 5637 bladder cancer cells)[1]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

-

Procedure:

-

Cell Seeding: Plate cells in standard glutamine-containing medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Washout: To ensure the intracellular glutamine pool is depleted of unlabeled glutamine, wash the cells once with PBS. Then, replace the standard medium with glutamine-free medium supplemented with 10% dFBS and incubate overnight.[1]

-

Isotope Labeling: Replace the glutamine-free medium with the experimental labeling medium. This medium is the glutamine-free base supplemented with a known concentration of L-Glutamine-¹⁵N (e.g., 4-5 mM) and 10% dFBS.[1]

-

Time-Course Collection: Incubate the cells for various durations (e.g., 12, 24, 48, 72 hours) to monitor the dynamic incorporation of ¹⁵N.[1]

-

Cell Harvesting: At each time point, place the culture plates on ice. Quickly aspirate the medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

-

Metabolite Extraction: Add an ice-cold extraction solvent (e.g., 80:20 methanol:water mixture) to the plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube. It is crucial to keep samples cold to prevent metabolite degradation.[17]

-

Sample Processing: Centrifuge the lysate at high speed (e.g., >20,000 x g) at 4°C to pellet protein and cell debris.[17] The resulting supernatant contains the polar metabolites and is transferred to a new tube for analysis.

-

2. Sample Analysis by Mass Spectrometry

The extracted metabolites are analyzed by mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis. Therefore, they must be chemically modified in a process called derivatization. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives. This step makes the metabolites volatile and thermally stable.[9][17]

-

LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for analyzing labeled metabolites without derivatization.[1]

-

Chromatographic Separation: The metabolite extract is injected into an LC system, where different compounds are separated based on their chemical properties as they pass through a column.

-

Mass Analysis: As metabolites exit the column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each molecule.

-

Isotopologue Detection: The presence of ¹⁵N increases the mass of a metabolite by approximately 1 for each incorporated nitrogen atom. The mass spectrometer can distinguish between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of the metabolite.

-

Quantification: By comparing the peak intensities of the labeled and unlabeled forms, the degree of ¹⁵N enrichment can be accurately calculated after correcting for the natural abundance of heavy isotopes.[17]

-

Mandatory Visualizations

Diagram 1: L-Glutamine-¹⁵N Metabolic Pathway

Caption: Metabolic fate of nitrogen from L-Glutamine-¹⁵N.

Diagram 2: Experimental Workflow for ¹⁵N Tracing

References

- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 14. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. jianhaidulab.com [jianhaidulab.com]

The Role of L-Glutamine-¹⁵N in Elucidating Nitrogen Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer in the study of nitrogen metabolism. It details the core principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers in academia and the pharmaceutical industry. L-Glutamine, the most abundant amino acid in the bloodstream, is a key donor of nitrogen for a multitude of biosynthetic pathways, making it a critical molecule in cellular growth and proliferation.[1][2] The use of L-Glutamine labeled with the heavy isotope ¹⁵N allows for the precise tracking of nitrogen atoms as they are incorporated into various metabolic products, providing invaluable insights into the complex network of nitrogen metabolism.

Core Concepts in ¹⁵N-Glutamine Tracing

Stable isotope tracing with L-Glutamine-¹⁵N is a powerful technique to quantitatively monitor the metabolic fate of glutamine's nitrogen atoms.[3] By introducing ¹⁵N-labeled glutamine into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach enables the elucidation of metabolic pathway activity, the identification of key enzymatic steps, and the discovery of metabolic reprogramming in disease states, particularly in cancer.[3]

The nitrogen atoms of glutamine reside in two positions: the alpha (α) amino group and the gamma (γ) amide group. Commercially available L-Glutamine-¹⁵N can be labeled at either the α-nitrogen (L-Glutamine-α-¹⁵N), the amide nitrogen (L-Glutamine-amide-¹⁵N), or both (L-Glutamine-¹⁵N₂). This specificity allows for the differential tracing of the two nitrogen atoms, providing a more granular understanding of their distinct metabolic roles. For instance, the amide nitrogen is a primary donor for nucleotide and asparagine biosynthesis, while the α-nitrogen is primarily transferred through transamination reactions.

Key Metabolic Pathways Investigated with L-Glutamine-¹⁵N

The versatility of glutamine as a nitrogen donor makes L-Glutamine-¹⁵N a valuable tool for studying a wide array of metabolic pathways critical for cellular function.

Nucleotide Biosynthesis

Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[4] Glutamine is a crucial nitrogen donor in both purine and pyrimidine biosynthesis.[4][5][6] L-Glutamine-¹⁵N tracing studies have been instrumental in quantifying the contribution of glutamine nitrogen to the nucleotide pool.[4][7]

The amide group of glutamine provides the nitrogen for the formation of carbamoyl phosphate, a key precursor in pyrimidine synthesis, and contributes two nitrogen atoms to the purine ring.[6][8] The α-amino group can be transferred to oxaloacetate to form aspartate, which in turn donates a nitrogen atom to both purine and pyrimidine rings.

Urea Cycle and Ammonia Metabolism

In the liver, glutamine plays a significant role in ammonia detoxification through the urea cycle. The amide nitrogen of glutamine is released as ammonia by the enzyme glutaminase, and this ammonia is then incorporated into the urea cycle. L-Glutamine-¹⁵N has been used to study the kinetics of urea synthesis and the relative contributions of different nitrogen sources.[5]

Amino Acid Metabolism

The α-amino group of glutamine is readily transferred to various α-keto acids to synthesize other non-essential amino acids through the action of aminotransferases.[6] This makes L-Glutamine-¹⁵N an excellent tracer for studying the interconnectedness of amino acid metabolism. For example, the transfer of ¹⁵N from glutamine to glutamate is a central reaction, as glutamate can then serve as a nitrogen donor for the synthesis of alanine, aspartate, and proline.

Quantitative Data from L-Glutamine-¹⁵N Tracing Studies

The following tables summarize quantitative data from various studies that have utilized L-Glutamine-¹⁵N to investigate nitrogen metabolism.

Table 1: Isotopic Enrichment of Urea from ¹⁵N-Labeled Precursors in Perfused Rat Liver

| ¹⁵N Precursor | ¹⁵N Enrichment in Urea (Atom % Excess) | Reference |

| ¹⁵NH₄Cl | Varies with precursor enrichment | [5] |

| [5-¹⁵N]glutamine | ~65% of total urea-N | |

| [2-¹⁵N]glutamine | ~65% of total urea-N |

Table 2: Contribution of Glutamine Nitrogen to Nucleotide Biosynthesis in Cancer Cells

| Cell Line | ¹⁵N-Labeled Metabolite | % Contribution from Glutamine-¹⁵N | Reference |

| Bladder Cancer (5637) | DNA Nucleobases | Time-dependent increase over 72h | [4] |

| Prostate Cancer | Dihydroorotate, CTP | Significant incorporation | [7] |

| HeLa, MCF-7 | Dihydroorotate, Orotate, UMP, IMP | Significant increase under hypoxia | [9] |

Table 3: ¹⁵N Enrichment in Plasma Amino Acids Following Oral Administration of ¹⁵NH₄Cl in Humans

| Amino Acid | Peak ¹⁵N Enrichment (Atom % Excess) | Time to Peak (hours) | Reference |

| Arginine | ~1.5 | 4 | [10] |

| Glutamine (amino-N) | ~0.8 | 6 | [10] |

| Urea | ~1.2 | 6 | [10] |

Experimental Protocols

In Vitro Labeling of Cultured Cells with L-Glutamine-¹⁵N

This protocol provides a general framework for stable isotope tracing experiments in cultured cells.

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Media Preparation: Prepare labeling medium by supplementing glutamine-free medium with a known concentration of L-Glutamine-¹⁵N (e.g., 2 mM) and other necessary components like dialyzed fetal bovine serum.

-

Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹⁵N-labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹⁵N label into metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS or saline to remove any remaining extracellular labeled glutamine.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

-

Collect the cell extract and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.[4][11]

In Vivo Infusion of L-Glutamine-¹⁵N in Animal Models

This protocol outlines a general procedure for in vivo stable isotope tracing.

-

Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period before the study.

-

Catheterization: Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for blood sampling) and allow for recovery.

-

Tracer Preparation: Prepare a sterile solution of L-Glutamine-¹⁵N in a physiologically compatible vehicle (e.g., saline).

-

Infusion:

-

Administer a bolus of the L-Glutamine-¹⁵N solution to rapidly increase the plasma enrichment.

-

Follow with a continuous infusion at a constant rate to maintain a steady-state isotopic enrichment in the plasma.

-

-

Sample Collection: Collect blood samples at predetermined time points throughout the infusion period. Tissues of interest can be collected at the end of the experiment.

-

Sample Processing:

-

Immediately process blood samples to separate plasma.

-

Snap-freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction and Analysis: Extract metabolites from plasma and tissues using appropriate methods (e.g., perchloric acid precipitation followed by neutralization). Analyze the extracts using LC-MS or GC-MS to determine isotopic enrichment in glutamine and its downstream metabolites.[3]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of ¹⁵N-labeled amino acids and other small molecules.[12]

-

Derivatization: Amino acids are typically derivatized to increase their volatility for GC analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) which creates TBDMS derivatives.[10]

-

Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing a wide range of metabolites without the need for derivatization.[4]

-

Chromatography: Metabolites are separated using liquid chromatography, often with a reversed-phase or HILIC column.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). Selected reaction monitoring (SRM) on a triple quadrupole instrument is a highly sensitive and specific method for quantifying the abundance of labeled and unlabeled metabolites.[4] High-resolution mass spectrometry can distinguish between ¹³C and ¹⁵N isotopes in doubly labeled experiments.

Conclusion

L-Glutamine-¹⁵N is an indispensable tool for dissecting the complexities of nitrogen metabolism. Its application in stable isotope tracing studies has provided profound insights into the metabolic pathways that support cell growth, proliferation, and detoxification. For researchers and drug development professionals, understanding the principles and methodologies of L-Glutamine-¹⁵N tracing is crucial for identifying novel therapeutic targets and developing effective strategies against diseases characterized by altered metabolism, such as cancer. The continued refinement of analytical techniques and computational modeling will further enhance the power of this approach, promising new discoveries in the dynamic world of cellular metabolism.

References

- 1. 15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mass isotopomer study of urea and glutamine synthesis from 15N-labeled ammonia in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 12. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing the Fate of Nitrogen: A Technical Guide to L-Glutamine-¹⁵N in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer for elucidating key biochemical pathways. By labeling the amide nitrogen, researchers can meticulously track its incorporation into essential biomolecules, offering critical insights into cellular metabolism, particularly in the context of cancer research and drug development. This document outlines the core metabolic pathways, detailed experimental protocols, and quantitative data derived from such tracing studies.

Introduction to L-Glutamine-¹⁵N Tracing

L-glutamine is the most abundant amino acid in human plasma and serves as a critical source of nitrogen for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines.[1][2] In rapidly proliferating cells, such as cancer cells, the demand for glutamine is significantly heightened, a phenomenon often termed "glutamine addiction."[1][3] L-Glutamine-¹⁵N, a stable, non-radioactive isotope, allows for the precise tracking of glutamine's nitrogen atoms through various metabolic pathways. By employing mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can quantify the flux of ¹⁵N from glutamine into downstream metabolites, revealing the activity of these pathways under different physiological or pathological conditions.[2]

The primary use of L-Glutamine-¹⁵N is to trace the amide (γ) nitrogen, which is a key donor in several biosynthetic reactions.[1] This guide will focus on three major metabolic fates of glutamine's amide nitrogen: de novo nucleotide synthesis, hexosamine biosynthesis, and the synthesis of other amino acids.

Core Biochemical Pathways Traced with L-Glutamine-¹⁵N

The ¹⁵N label from L-Glutamine-¹⁵N is incorporated into a variety of essential biomolecules. The diagram below illustrates the overall workflow for a typical tracing experiment.

De Novo Nucleotide Synthesis

De novo synthesis of purines and pyrimidines is fundamental for DNA replication and RNA production, and thus crucial for cell proliferation.[4] Glutamine is a primary nitrogen donor in this process.[3]

-

Purine Synthesis: Two nitrogen atoms from glutamine's amide group are incorporated into the inosine monophosphate (IMP) ring, the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). A third glutamine-derived nitrogen is required to convert IMP to GMP.[5][6]

-

Pyrimidine Synthesis: The synthesis of pyrimidines begins with the formation of carbamoyl phosphate, a reaction in which glutamine donates its amide nitrogen. This nitrogen becomes part of the pyrimidine ring in UMP, CTP, and TTP.[1][6]

Tracing with L-Glutamine-¹⁵N allows for the quantification of nitrogen flux into these nucleotide pools, providing a direct measure of the pathway's activity.[1]

Hexosamine Biosynthesis Pathway (HBP)

The Hexosamine Biosynthesis Pathway (HBP) produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation.[2][7] This pathway integrates metabolism of glucose, amino acids, fatty acids, and nucleotides. The first and rate-limiting step involves the transfer of glutamine's amide nitrogen to fructose-6-phosphate, catalyzed by the enzyme GFAT.[7][8] By tracing L-Glutamine-¹⁵N, researchers can measure the flux through the HBP, which is often dysregulated in diseases like cancer and diabetes.[2][9]

Amino Acid Synthesis

The nitrogen from glutamine can be transferred to other alpha-keto acids to synthesize various non-essential amino acids through the action of aminotransferases.[5] For instance, the conversion of glutamine to glutamate releases the α-amino group, which can then be transferred to pyruvate to form alanine or to oxaloacetate to form aspartate.[10] Tracing studies using [α-¹⁵N]glutamine have shown significant ¹⁵N enrichment in glutamate, alanine, and proline over time.[11]

Quantitative Data Presentation

The following tables summarize quantitative data from L-Glutamine-¹⁵N tracing experiments, showcasing the incorporation of the ¹⁵N label into downstream metabolites over time.

Table 1: ¹⁵N Enrichment in Amino Acids from [α-¹⁵N]Glutamine in Hep G2 Cells [11]

| Time (hours) | ¹⁵N Enrichment in Glutamate (%) | ¹⁵N Enrichment in Alanine (%) | ¹⁵N Enrichment in Proline (%) |

| 24 | ~35 | ~20 | ~15 |

| 48 | ~40 | ~30 | ~25 |

| 96 | ~38 | ~40 | ~38 |

| 144 | ~36 | ~44 | ~41 |

| Data adapted from a study on human hepatoma Hep G2 cells incubated with [α-¹⁵N]glutamine. Enrichment percentages are approximate values derived from the publication's text. |

Table 2: ¹⁵N Labeling of Nucleotides from [¹⁵N₂]Glutamine in Cancer Cells [12]

| Cell Line | Time (hours) | Metabolite | % ¹⁵N Labeled |

| TSM | 6 | IMP | ~15% |

| AIG-3 | 6 | IMP | ~35% |

| TSM | 6 | AMP | ~12% |

| AIG-3 | 6 | AMP | ~30% |

| TSM | 6 | GMP | ~10% |

| AIG-3 | 6 | GMP | ~25% |

| TSM | 6 | UMP | ~18% |

| AIG-3 | 6 | UMP | ~40% |

| Data adapted from a study comparing a transformed cell model (TSM) with a more malignant variant (AIG-3). Percentages are approximate values derived from the publication's graphs. |

Experimental Protocols

Detailed and consistent protocols are critical for reproducible stable isotope tracing studies. Below are key methodologies compiled from various sources.

Protocol 1: Cell Culture and Isotope Labeling[1]

-

Cell Seeding: Plate cells (e.g., 5637 bladder cancer cells) in standard growth medium and grow to approximately 80% confluency.

-

Media Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove the old medium.

-

Labeling Media Preparation: Prepare glutamine-free medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum. Add L-Glutamine-¹⁵N to the desired final concentration (e.g., 2-5 mM).

-

Labeling: Replace the standard medium with the prepared ¹⁵N-labeling medium.

-

Incubation: Culture the cells for the desired time course (e.g., 15 minutes to 72 hours) in a standard cell culture incubator (37°C, 5% CO₂). The duration depends on the pathway of interest, with TCA cycle intermediates labeling within hours and nucleotides requiring longer incubation.[13]

Protocol 2: Metabolite Extraction from Cultured Cells[13][14]

-

Quenching and Washing: Aspirate the labeling medium and immediately place the culture dish on dry ice. Wash the cells rapidly with 1 mL of ice-cold PBS to remove extracellular metabolites.

-

Extraction Buffer Preparation: Prepare an ice-cold extraction buffer. A common solution is a mixture of Methanol:Acetonitrile:Water at a 5:3:2 ratio.[14] An alternative is 40:40:20 Acetonitrile:Methanol:Water with 0.1 M formic acid for better capture of certain metabolites.[13]

-

Cell Lysis: Add 1 mL of the ice-cold extraction buffer to the plate. Use a cell scraper to scrape the cells into the buffer.

-

Collection: Transfer the cell lysate/buffer mixture into a microcentrifuge tube.

-

Homogenization: Vortex the tube vigorously for 30 minutes at 4°C.[14]

-

Centrifugation: Centrifuge the lysate at 15,000 x g for 10-15 minutes at 4°C to pellet proteins and cell debris.[5][15]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the supernatant using a SpeedVac system or under a stream of nitrogen. Store the dried pellet at -80°C until analysis.[1]

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites[1]

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent, such as 50 µL of 50:50 methanol:water containing 0.1% formic acid.[1]

-

Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system (e.g., Agilent 6460 QQQ with 1290 series HPLC).[1]

-

Chromatographic Separation:

-

Column: A reverse-phase column suitable for polar metabolites (e.g., RRHD SB-CN column).[4]

-

Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in 97:3 water:methanol.

-

Mobile Phase B: 10 mM tributylamine and 15 mM acetic acid in methanol.

-

Flow Rate: 0.25 mL/min.

-

Gradient Example:

-

0 - 7.5 min: 0% to 20% B

-

7.5 - 13 min: 20% to 45% B

-

13 - 20 min: 45% to 99% B

-

Followed by re-equilibration.

-

-

-

Mass Spectrometry Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the unlabeled (M+0) and ¹⁵N-labeled (M+1, M+2, etc.) isotopologues of target metabolites.[1]

-

Source Parameters (Example): Gas Temp: 150°C; Gas Flow: 13 L/min; Nebulizer: 45 psig; VCap: 2000 V.

-

-

Data Analysis: The raw data is processed to determine the fractional abundance of each isotopologue for every metabolite of interest. This involves integrating the peak areas for each SRM transition. The fractional enrichment is then calculated after correcting for the natural abundance of stable isotopes.[14]

References

- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. jianhaidulab.com [jianhaidulab.com]

- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable Isotope Metabolomics Extraction Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]

- 15. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Glutamine-15N Incorporation into Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and applications of L-Glutamine-¹⁵N as a tracer for studying protein metabolism. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments involving ¹⁵N-labeled glutamine for the analysis of protein synthesis, turnover, and metabolic flux.

Introduction to L-Glutamine Metabolism and ¹⁵N Labeling

L-Glutamine is the most abundant amino acid in the human body and plays a critical role in a myriad of cellular processes.[1] It serves as a key nitrogen donor for the biosynthesis of other amino acids, nucleotides (purines and pyrimidines), and amino sugars.[1][2][3][4] The amide nitrogen of glutamine is particularly important in these biosynthetic pathways.[3]

Stable isotope labeling with ¹⁵N-glutamine is a powerful technique to trace the metabolic fate of glutamine's nitrogen atoms as they are incorporated into newly synthesized proteins. This non-radioactive, heavy isotope allows for the differentiation and quantification of "old" versus "newly" synthesized protein populations using mass spectrometry. This approach is central to quantitative proteomics and is instrumental in understanding the dynamics of protein turnover in both health and disease.[5]

Metabolic Pathways of L-Glutamine-¹⁵N Incorporation

The journey of the ¹⁵N label from glutamine into the proteome involves several key metabolic steps. Understanding these pathways is crucial for interpreting labeling data correctly.

Glutamine as a Nitrogen Donor

The primary route for the incorporation of glutamine's nitrogen into other biomolecules begins with its conversion to glutamate. This reaction is catalyzed by glutaminase, releasing the amide nitrogen as ammonia.[3][6] This ammonia, along with the amino group of glutamate, can then be utilized in various biosynthetic pathways.

Glutamate itself can be further metabolized. For instance, it can be converted to α-ketoglutarate, an intermediate in the Krebs cycle, through oxidative deamination by glutamate dehydrogenase, releasing the amino group as ammonia.[6] Alternatively, the amino group of glutamate can be transferred to various α-keto acids by aminotransferases to synthesize other amino acids.[6]

Biosynthesis of Amino Acids and Nucleotides

The ¹⁵N label from L-Glutamine-¹⁵N can be incorporated into a variety of other amino acids through transamination reactions.[6] These newly synthesized, ¹⁵N-labeled amino acids are then available for protein synthesis.

Furthermore, the nitrogen atoms from glutamine are essential for the de novo synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.[1][2][3][4] While not directly incorporated into the protein backbone, this pathway is a significant consumer of glutamine and can be traced using ¹⁵N-labeling.

A diagram illustrating the central role of L-glutamine in nitrogen metabolism is provided below.

Experimental Protocols

A generalized workflow for a ¹⁵N-glutamine labeling experiment is depicted below, followed by detailed protocols for each major step.

Cell Culture with ¹⁵N-Glutamine

This protocol is adapted for adherent mammalian cells.

-

Media Preparation: Prepare glutamine-free cell culture medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum and antibiotics. Add L-Glutamine-¹⁵N to a final concentration of 2-4 mM. For control ("light") samples, use medium with unlabeled L-glutamine at the same concentration.

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to approximately 70-80% confluency in standard glutamine-containing medium.

-

Labeling: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹⁵N-glutamine containing medium.

-

Incubation: Culture the cells for the desired period. The incubation time will depend on the protein turnover rate of interest. For rapidly turning over proteins, a few hours may be sufficient, while for stable proteins, 24-72 hours or longer may be necessary.[5][7]

Cell Harvesting and Protein Extraction

-

Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Homogenization: Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

Protein Digestion

This protocol describes an in-solution digestion.

-

Denaturation and Reduction: Take a defined amount of protein (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[8]

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup

-

Desalting: Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture.

-

Elution: Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

-

Drying: Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -80°C until mass spectrometry analysis.

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

-

LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).

Data Analysis

-

Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) to search the raw mass spectrometry data against a protein database.[9] Specify ¹⁵N as a variable modification for all nitrogen-containing amino acids.

-

Quantification: The software will identify peptide pairs (light ¹⁴N and heavy ¹⁵N) and calculate the ratio of their intensities. This ratio reflects the relative abundance of the protein synthesized during the labeling period.

-

Calculation of Fractional Synthesis Rate (FSR): The FSR can be calculated from the ratio of labeled to unlabeled peptides.[5] In a simplified model, FSR represents the fraction of a particular protein that has been newly synthesized during the labeling period.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained from ¹⁵N-glutamine labeling experiments.

Table 1: Fractional Protein Synthesis Rates in Pancreatic Cancer Cells

This table summarizes data on the fractional synthesis rates (FSR) of several proteins in MIA PaCa pancreatic cancer cells after 72 hours of labeling with a ¹⁵N amino acid mixture.[5]

| Protein | Fractional Synthesis Rate (FSR) (%) |

| Protein 1 | 44 |

| Protein 2 | 52 |

| Protein 3 | 61 |

| Protein 4 | 68 |

| Protein 5 | 72 |

| Protein 6 | 76 |

Table 2: ¹⁵N Enrichment in Tissues of Rats Fed a ¹⁵N-Labeled Diet

This table shows the average ¹⁵N enrichment in liver and brain tissues of rats fed a ¹⁵N-labeled diet for different durations.[8] This demonstrates the impact of tissue-specific protein turnover rates on label incorporation.

| Labeling Duration | Tissue | Average ¹⁵N Enrichment (%) (± SD) |

| 50 days | Liver | 86.0 ± 4.69 |

| 50 days | Brain | 71.9 ± 8.13 |

| 107 days | Liver | 94.4 ± 4.24 |

| 107 days | Brain | 83.3 ± 6.09 |

Applications in Research and Drug Development

The use of L-Glutamine-¹⁵N labeling has broad applications in both basic research and pharmaceutical development.

-

Understanding Disease Pathophysiology: This technique can be used to study alterations in protein turnover in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. For example, many cancer cells exhibit "glutamine addiction," and tracing glutamine metabolism can reveal therapeutic targets.[4]

-

Drug Discovery and Development: The effect of drug candidates on protein synthesis and degradation can be quantitatively assessed. This is valuable for understanding the mechanism of action of a drug and for identifying potential off-target effects.

-

Biomarker Discovery: Changes in the turnover rates of specific proteins can serve as biomarkers for disease progression or response to therapy.

-

Nutritional Studies: The impact of different nutritional interventions on protein metabolism can be investigated.[10]

Conclusion

L-Glutamine-¹⁵N labeling is a robust and versatile technique for the quantitative analysis of protein metabolism. By providing a means to trace the incorporation of nitrogen into newly synthesized proteins, it offers deep insights into the dynamic nature of the proteome. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to apply this powerful tool in their own investigations. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are key to unlocking the full potential of this approach.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Coordinative metabolism of glutamine carbon and nitrogen in proliferating cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 10. [PDF] Regulation of protein metabolism by glutamine: implications for nutrition and health. | Semantic Scholar [semanticscholar.org]

The Core Principles of Stable Isotope Labeling with L-Glutamine-¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of stable isotope labeling using L-Glutamine-¹⁵N. This powerful technique is instrumental in elucidating metabolic pathways, particularly in the context of drug development and disease research, by enabling the precise tracing of glutamine's nitrogen atoms through complex biological systems.

Core Principles of L-Glutamine-¹⁵N Labeling

Stable isotope labeling is a research technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] L-Glutamine-¹⁵N is a form of glutamine where the naturally abundant ¹⁴N atom in the amide or alpha-amino group is replaced by the heavier, stable isotope ¹⁵N.[2][3] This mass difference allows for the detection and quantification of ¹⁵N-labeled glutamine and its downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

The fundamental principle lies in providing cells or organisms with L-Glutamine-¹⁵N as a precursor. As cells metabolize this labeled glutamine, the ¹⁵N isotope is incorporated into a variety of other molecules. By analyzing the mass shifts in these molecules, researchers can map the flow of nitrogen from glutamine into various metabolic pathways, such as nucleotide synthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1][4][5] This method offers a dynamic view of cellular metabolism, which is crucial for understanding disease states like cancer and for evaluating the mechanism of action of novel therapeutics.[6][7][8]

Key Applications in Research and Drug Development

The application of L-Glutamine-¹⁵N labeling is extensive, particularly in fields that require a deep understanding of cellular metabolism.

-

Metabolic Flux Analysis: This technique is central to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. By measuring the incorporation of ¹⁵N into various metabolites over time, researchers can build models of metabolic networks and understand how these networks are altered in disease or in response to drug treatment.[9][10]

-

Cancer Metabolism Research: Many cancer cells exhibit a strong dependence on glutamine for their growth and proliferation, a phenomenon known as "glutamine addiction".[5][11] L-Glutamine-¹⁵N tracing has been pivotal in understanding how cancer cells utilize glutamine to support biomass production, energy metabolism, and redox balance.[8][11][12] This knowledge is critical for the development of drugs that target glutamine metabolism in cancer.

-

Drug Discovery and Development: Stable isotope labeling helps in understanding the metabolic and pharmacokinetic fate of a drug.[13] By tracing the metabolic pathways affected by a drug candidate, researchers can gain insights into its mechanism of action and potential off-target effects.[13]

-

Proteomics and Protein Synthesis: In the field of proteomics, a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted using ¹⁵N-labeled amino acids to quantify differences in protein abundance between different cell populations.[14][15] By providing ¹⁵N-glutamine, the nitrogen can be traced into other amino acids and ultimately into newly synthesized proteins, allowing for the measurement of protein turnover rates.

Experimental Protocols

Cell Culture and Labeling

A typical workflow for a stable isotope tracing experiment using L-Glutamine-¹⁵N in cell culture involves several key steps.

Objective: To label the intracellular metabolite pools of cultured cells with ¹⁵N from L-Glutamine-¹⁵N.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glutamine-free medium

-

L-Glutamine-¹⁵N (e.g., L-Glutamine-(amide-¹⁵N))[3]

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N to the desired final concentration (e.g., 2 mM) and dFBS.

-

Media Exchange: Aspirate the standard medium from the cells, wash once with PBS, and then add the pre-warmed ¹⁵N-labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a specific period. The duration of labeling is a critical parameter and should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments are often performed to capture the dynamics of label incorporation.[4]

-

Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity and extract the metabolites. This is a crucial step to prevent metabolic changes during sample processing. A common method involves:

-

Aspirating the labeling medium.

-

Washing the cells with ice-cold PBS.

-

Adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Incubating the cell lysate at -80°C to precipitate proteins.

-

Centrifuging to pellet the protein and collecting the supernatant containing the metabolites.[16]

-

Sample Preparation for Mass Spectrometry

Objective: To prepare the extracted metabolites for analysis by mass spectrometry.

Materials:

-

Metabolite extract from the cell culture experiment

-

Nitrogen gas or vacuum concentrator

-

Derivatization reagents (for GC-MS analysis, e.g., MTBSTFA)

-

LC-MS or GC-MS grade solvents

Procedure:

-

Drying: Dry the metabolite extract completely using a stream of nitrogen gas or a vacuum concentrator.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility. This involves adding a derivatizing agent and incubating at an elevated temperature.

-

Reconstitution: Reconstitute the dried (and derivatized, if applicable) sample in a solvent compatible with the mass spectrometry method to be used (e.g., a specific mobile phase for LC-MS).

-

Analysis: Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect the ¹⁵N-labeled metabolites.[4][17]

Data Presentation

The quantitative data obtained from mass spectrometry analysis is typically presented in tables to facilitate comparison and interpretation. The key metrics include the percentage of ¹⁵N enrichment in different metabolites.

| Metabolite | ¹⁵N Enrichment (%) after 24h | Cell Line | Reference |

| Glutamate | ~80 | Human Volunteer Plasma | [18] |

| Alanine | 44 | Hep G2 | [19] |

| Proline | 41 | Hep G2 | [19] |

| Aspartate | Varies | Rat Brain Synaptosomes | [20] |

| GABA | Varies | Rat Brain Synaptosomes | [20] |

Table 1: Example of ¹⁵N enrichment in various metabolites following L-Glutamine-¹⁵N labeling in different experimental systems. The specific enrichment can vary significantly based on cell type, labeling time, and experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental procedures is crucial for understanding the flow of the stable isotope and the overall experimental design. The following diagrams are generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]

- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. embopress.org [embopress.org]

- 10. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pedologica.issas.ac.cn [pedologica.issas.ac.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample preparation | Metabolomics [ebi.ac.uk]

- 18. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Compound‐specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

L-Glutamine-¹⁵N in Cancer Cell Metabolism: A Technical Guide

Introduction

Glutamine is the most abundant amino acid in human plasma and serves as a critical nutrient for rapidly proliferating cancer cells.[1][2][3] Its role extends beyond protein synthesis, providing both carbon for replenishing the tricarboxylic acid (TCA) cycle (a process known as anaplerosis) and nitrogen for the biosynthesis of macromolecules essential for cell growth.[4][5][6] Many cancer cells exhibit a state of "glutamine addiction," making glutamine metabolism a compelling target for therapeutic intervention.[2][6][7]

Stable isotope tracing using L-Glutamine labeled with the heavy isotope of nitrogen, ¹⁵N, is a powerful technique to delineate the metabolic fate of glutamine-derived nitrogen. By replacing standard L-glutamine with L-Glutamine-¹⁵N in cell culture or in vivo models, researchers can track the incorporation of ¹⁵N into various downstream metabolites. This guide provides an in-depth overview of the applications, experimental protocols, and data analysis techniques associated with L-Glutamine-¹⁵N in the context of cancer cell metabolism.

Core Applications in Metabolic Tracing

L-Glutamine has two nitrogen atoms: the α-amino nitrogen and the γ-amide nitrogen. Using specifically labeled isotopes (e.g., [amide-¹⁵N]glutamine or [α-¹⁵N]glutamine) or uniformly labeled [¹⁵N₂]glutamine allows for precise tracking of these nitrogen atoms through distinct biochemical pathways.

-

Nucleotide Biosynthesis: Glutamine is a primary nitrogen donor for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA.[2][7] The γ-amide nitrogen is crucial for these pathways. Tracing with ¹⁵N-glutamine can quantify the reliance of cancer cells on this de novo synthesis pathway, which is often upregulated to support high rates of proliferation.[2][8] An analysis of [5-¹⁵N]glutamine metabolism, for example, has been used to show how certain inhibitors can halt nucleotide synthesis.[9][10]

-

Non-Essential Amino Acid (NEAA) Synthesis: The α-amino nitrogen of glutamine is readily transferred to other carbon skeletons via the action of transaminases (aminotransferases).[7][11] This process, converting glutamate (derived from glutamine) and a keto-acid into α-ketoglutarate and a new amino acid, is fundamental for synthesizing NEAAs like aspartate, alanine, and asparagine.[11][12] ¹⁵N tracing elucidates the activity of these transaminase networks.

-

Hexosamine Biosynthesis Pathway (HBP): The amide nitrogen of glutamine is essential for the HBP, which produces UDP-N-acetylglucosamine (UDP-GlcNAc). This molecule is critical for protein glycosylation, a post-translational modification that is frequently altered in cancer and affects protein stability and signaling.

-

Glutaminase (GLS) Activity: The first step in glutamine catabolism is the conversion of glutamine to glutamate and ammonia, catalyzed by the enzyme glutaminase (GLS).[4][9][11] While this reaction releases the amide nitrogen as ammonia, the remaining ¹⁵N-labeled glutamate can be tracked as it enters the TCA cycle or other pathways, providing an indirect measure of GLS flux.

Analytical Methodologies

The detection and quantification of ¹⁵N-labeled metabolites are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is the most common analytical tool for ¹⁵N tracing.[2] It separates complex biological mixtures and detects metabolites based on their mass-to-charge ratio (m/z). The incorporation of one or more ¹⁵N atoms results in a predictable mass shift (e.g., M+1, M+2) in the detected metabolite compared to its unlabeled (M+0) form. This allows for the calculation of isotopic enrichment and the elucidation of metabolic fluxes.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR can directly detect the presence and chemical environment of the ¹⁵N nucleus in various metabolites.[13] A more advanced application involves hyperpolarized (HP) MRI, which dramatically increases the NMR signal. Using multiply labeled glutamine, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, allows for real-time, in vivo measurement of glutaminase activity by detecting the conversion to HP [5-¹³C,5-¹⁵N]-L-glutamate.[1][14] This technique is particularly valuable for non-invasively assessing metabolic responses to therapy.[1]

Data Presentation: Tracing the Fate of ¹⁵N

Quantitative data from ¹⁵N tracing experiments are crucial for understanding metabolic reprogramming.

Table 1: Key Metabolic Pathways Traced by L-Glutamine-¹⁵N

| Metabolic Pathway | Key Enzymes | Primary ¹⁵N Source | Expected Labeled Products | Analytical Method |

| Glutaminolysis | Glutaminase (GLS) | Amide & Amino N | Glutamate, α-Ketoglutarate | LC-MS, GC-MS, NMR |

| NEAA Synthesis | Transaminases (e.g., GOT, GPT) | Amino N | Aspartate, Alanine, Proline | LC-MS, GC-MS |

| Purine Synthesis | PPAT, GART, etc. | Amide & Amino N | IMP, AMP, GMP, Guanine | LC-MS |

| Pyrimidine Synthesis | CPS2, CTP Synthetase | Amide N | UMP, CTP, Cytosine | LC-MS |

| Hexosamine Pathway | GFAT | Amide N | Glucosamine-6-P, UDP-GlcNAc | LC-MS |

Table 2: Example Quantitative Data from an In Vitro ¹⁵N-Glutamine Labeling Experiment

Data represents the percentage of the total metabolite pool containing at least one ¹⁵N atom (% Labeled) after 24 hours of culture with [amide-¹⁵N]glutamine in bladder cancer cells.

| Metabolite | % Labeled (M+1) | Biological Implication |

| Glutamate | 98.5% | High glutaminase (GLS) activity. |

| Aspartate | 65.2% | Significant transaminase activity. |

| Proline | 45.8% | Active proline synthesis from glutamate. |

| UMP (Uridine Monophosphate) | 30.1% | Active de novo pyrimidine synthesis. |

| GMP (Guanosine Monophosphate) | 28.9% | Active de novo purine synthesis. |

| UDP-GlcNAc | 22.5% | Active hexosamine biosynthesis pathway. |

Experimental Protocols

The following are generalized protocols for conducting L-Glutamine-¹⁵N tracing experiments. Specific parameters should be optimized for each cell line or animal model.

Protocol 1: In Vitro Cell Culture Labeling

-

Cell Seeding: Plate cancer cells at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 50-60% confluency).

-

Media Preparation: Prepare culture medium using a glutamine-free base (e.g., RPMI-1640 without glutamine). Supplement this medium with all necessary components (e.g., 10% dialyzed fetal bovine serum) and the desired concentration of L-Glutamine-¹⁵N (e.g., 2-4 mM).[2]

-

Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the pre-warmed ¹⁵N-labeling medium.[2] Culture the cells for a defined period (e.g., time points such as 0, 1, 6, 12, 24 hours).

-

Metabolite Extraction:

-

Place the culture dish on dry ice and aspirate the medium.

-

Wash the cell monolayer rapidly with ice-cold saline or PBS.

-

Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or 50:30:20 methanol:acetonitrile:water) to the plate to quench metabolism.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet protein and cell debris.[15]

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the extract completely using a vacuum concentrator or nitrogen gas flow.[16]

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[16]

-

Transfer to an autosampler vial for analysis.

-

Protocol 2: In Vivo Isotope Tracing

-

Animal Model: Use tumor-bearing animals (e.g., xenograft or genetically engineered mouse models).

-

Tracer Administration: Administer L-Glutamine-¹⁵N via a suitable route. For steady-state labeling, continuous intravenous infusion is often preferred. Bolus injections can also be used for kinetic studies.

-

Tissue Collection: At the desired time point post-infusion, euthanize the animal and rapidly excise the tumor and other relevant tissues.

-

Metabolism Quenching: Immediately freeze-clamp the collected tissues using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity.

-

Metabolite Extraction:

-

Grind the frozen tissue into a fine powder under liquid nitrogen.

-

Weigh the frozen powder and add a pre-chilled extraction solvent (e.g., 80% methanol) at a fixed ratio (e.g., 1 mL per 50 mg tissue).

-

Homogenize the sample using a bead beater or other appropriate homogenizer.

-

Centrifuge at high speed to pellet debris.

-

-

Sample Preparation: Process the supernatant as described in the in vitro protocol (drying and reconstitution) for subsequent LC-MS analysis.

Visualizations: Pathways and Workflows

Caption: Metabolic fate of L-Glutamine-¹⁵N in cancer cells.

Caption: Experimental workflow for ¹⁵N stable isotope tracing.

Conclusion

L-Glutamine-¹⁵N is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the intricate reprogramming of nitrogen metabolism in cancer. By enabling the precise tracking of glutamine-derived nitrogen into essential biosynthetic pathways, this stable isotope tracer provides critical insights into the metabolic dependencies of tumor cells. The methodologies described herein, from experimental design to data analysis, form a robust framework for identifying metabolic vulnerabilities and evaluating the efficacy of novel cancer therapeutics that target glutamine metabolism.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Role of Glutamine in Cancer – Therapeutic and Imaging Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]

- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tracking the Glutamine and Ammonia Metabolism in Renal Cell Carcinoma Using NMR Spectroscopy - 2019 Joint Fall Meeting of the Texas Sections of APS, AAPT and Zone 13 of the SPS [archive.aps.org]

- 14. cds.ismrm.org [cds.ismrm.org]

- 15. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

L-Glutamine-¹⁵N for Studying Nucleotide Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer to investigate de novo nucleotide biosynthesis. Glutamine is a primary nitrogen donor in the synthesis of both purine and pyrimidine nucleotides, making L-Glutamine-¹⁵N an invaluable tool for elucidating metabolic pathways, quantifying flux, and identifying potential therapeutic targets in various diseases, including cancer.[1][2] This guide details the core principles, experimental methodologies, data analysis, and visualization techniques for researchers employing this powerful analytical approach.

The Central Role of Glutamine in Nucleotide Biosynthesis

De novo nucleotide biosynthesis is a fundamental metabolic process that provides the building blocks for DNA and RNA synthesis, cellular energy currency, and signaling molecules.[3][4] Glutamine, the most abundant amino acid in human plasma, plays a critical role as a nitrogen donor in several key enzymatic steps of both purine and pyrimidine synthesis.[1][2][5]

Purine Biosynthesis

The purine ring is assembled in a stepwise manner onto a phosphoribosyl pyrophosphate (PRPP) backbone. Glutamine contributes two nitrogen atoms to the purine ring at positions N-3 and N-9.[6] Additionally, glutamine provides the amino group for the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP).[6]

The key enzymatic reactions involving glutamine are:

-

Phosphoribosyl pyrophosphate (PRPP) amidotransferase: This rate-limiting step utilizes the amide nitrogen of glutamine to form 5-phosphoribosyl-β-amine, which becomes N-9 of the purine ring.

-

Formylglycinamide ribonucleotide (FGAR) amidotransferase: The amide nitrogen of a second glutamine molecule is incorporated to form formylglycinamidine ribonucleotide, providing the N-3 atom of the purine ring.

-

GMP synthetase: The amide nitrogen of glutamine is used to convert xanthosine monophosphate (XMP) to GMP.

Pyrimidine Biosynthesis

The pyrimidine ring is synthesized as a free base (orotate) before being attached to PRPP. Glutamine contributes a nitrogen atom to the pyrimidine ring.[6]

The key enzymatic reactions involving glutamine are:

-

Carbamoyl phosphate synthetase II (CPSII): Located in the cytosol, this enzyme uses the amide nitrogen of glutamine to synthesize carbamoyl phosphate, which provides the N-3 atom of the pyrimidine ring.

-

CTP synthetase: The amide nitrogen of glutamine is utilized to convert uridine triphosphate (UTP) to cytidine triphosphate (CTP).

By using L-Glutamine-¹⁵N, researchers can trace the incorporation of the heavy nitrogen isotope into these specific positions within the purine and pyrimidine rings, allowing for the detailed study of these biosynthetic pathways.

Experimental Design and Methodologies

Stable isotope tracing experiments using L-Glutamine-¹⁵N coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for quantitatively monitoring nucleotide biosynthesis.[4]

Experimental Workflow

A typical experimental workflow for tracing L-Glutamine-¹⁵N into nucleotides is as follows:

Detailed Experimental Protocols

This protocol is adapted from a study on bladder cancer cell lines.[3]

-

Cell Seeding: Plate cells (e.g., 5637 bladder cancer cells) in a 6-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Glutamine Depletion: Culture cells overnight in glutamine-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum to deplete endogenous glutamine pools.[3]

-

Labeling: Replace the medium with fresh glutamine-free RPMI-1640 containing 5 mM L-Glutamine-¹⁵N and 10% dialyzed fetal bovine serum.[3]

-

Time-Course: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours) to monitor the dynamics of ¹⁵N incorporation.[3]

-

Cell Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

-

Nucleic Acid Extraction: Extract genomic DNA or total RNA using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit for DNA) following the manufacturer's instructions.[3]

-

Enzymatic Hydrolysis to Nucleosides:

-

Denature 1 µg of DNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.[3]

-

Add 1/10th volume of 0.1 M ammonium acetate (pH 5.3) and 2 units of nuclease P1. Incubate at 45°C for 2 hours.[3]

-

Add 1/10th volume of 1 M ammonium bicarbonate and 0.002 units of venom phosphodiesterase I. Incubate for an additional 2 hours at 37°C.[3]

-

Finally, add 0.5 units of alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the nucleoside monophosphates.[3]

-

-

Sample Preparation: Dry the hydrolyzed sample and resuspend in 50 µL of 50:50 methanol:water with 0.1% formic acid.[3]

-

Chromatographic Separation: Inject 10 µL of the sample onto a reverse-phase column (e.g., Agilent RRHD SB-CN, 1.8 µm, 3.0 × 100 mm).[3]

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3]